![molecular formula C15H13ClF2N2O4S B2488364 5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-33-3](/img/structure/B2488364.png)

5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

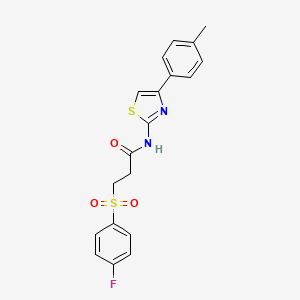

The synthesis of related compounds involves multi-step chemical processes, including reactions starting from specific chloroanisoles or aniline derivatives. For instance, Zhou Yu (2002) described a synthesis pathway for a related compound, demonstrating the complexity and specificity required in synthesizing such molecules. The process includes the use of dichloromethyl methyl ether, titanium tetrachloride, methyl Grignard reagents, and chromium trioxide under acidic conditions, followed by reactions with ethyl trifluoroacetate and hydrazine, concluding with methylation steps (Zhou Yu, 2002).

Molecular Structure Analysis

Molecular structure analyses, including Density Functional Theory (DFT) calculations and X-ray diffraction, provide insights into the geometrical parameters, electronic structure, and stability of related molecules. Nuha Wazzan et al. (2016) utilized DFT and Time-Dependent DFT (TD-DFT) calculations to examine the structural parameters and spectroscopic characteristics of similar molecules, highlighting the ability of computational methods to predict molecular properties accurately (Nuha Wazzan et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds akin to 5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate are influenced by their molecular structure. Studies on related molecules have shown various reactivities, including electrophilic substitution reactions and interactions with nucleophiles, demonstrating the compounds' versatile chemical properties. O. Kanishchev et al. (2007) explored reactions with nitrogen binucleophiles for regioselective synthesis of pyrazoles and pyrimidines, reflecting the compound's potential for diverse chemical transformations (O. Kanishchev et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the practical applications and handling of the compound. The crystal and molecular structures of related compounds have been determined, offering insights into their solid-state characteristics and interactions. For instance, L. Rublova et al. (2017) characterized the crystal structures of sterically hindered isomeric forms, revealing details about the molecular organization and hydrogen bonding patterns (L. Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are fundamental aspects of the compound's chemistry. Investigations into related molecules have shown a range of behaviors, from the generation and reactivity of cationic species to the synthesis and properties of derivatives with different substituents. B. Guizzardi et al. (2001) discussed the generation and reactivity of the 4-aminophenyl cation, a related species, under photoheterolysis conditions, highlighting the compound's potential for forming diverse chemical structures (B. Guizzardi et al., 2001).

Applications De Recherche Scientifique

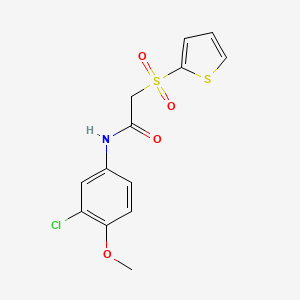

Generation and Reactivity of the 4-Aminophenyl Cation

The compound undergoes efficient photoheterolysis in polar media, generating triplet phenyl cations with significant stability and reactivity. These cations display a mixed carbene-diradical character and engage in various reactions, including electrophilic substitution and reduction processes, highlighting its potential in photochemical applications (Guizzardi et al., 2001).

Electrochemical Reduction

The compound is involved in the electrochemical reduction of 5-chloro-2-(2,4-dichlorophenoxy)phenol in dimethylformamide. This process is characterized by the reductive cleavage of aryl carbon-chlorine bonds, suggesting its use in generating various phenol derivatives, which could be valuable in synthesizing new materials or chemical intermediates (Knust et al., 2010).

Crystal Structure and Biological Activities

The compound's crystal structure and biological behaviors have been studied, showing definite herbicidal activity. This indicates its potential applications in the agricultural sector, especially in the development of new herbicides with specific target activities (Yan et al., 2008).

Synthesis of New Derivatives

Research indicates the synthesis of new derivatives of the compound, leading to the formation of various novel compounds with potential applications in material science, medicinal chemistry, and as intermediates for further chemical reactions (Sipyagin et al., 2004).

Propriétés

IUPAC Name |

[5-chloro-2-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF2N2O4S/c1-20(2)25(22,23)24-14-7-9(16)3-5-11(14)15(21)19-13-6-4-10(17)8-12(13)18/h3-8H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQASMORBTFKZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)

![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)

![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)